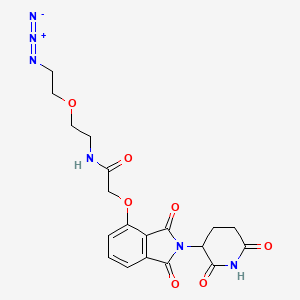
Thalidomide-O-acetamido-PEG1-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG1-C2-azide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of thalidomide, a drug known for its immunomodulatory and anti-angiogenic properties. This compound is particularly notable for its application in targeted protein degradation, a cutting-edge approach in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-azide typically involves multiple steps, starting with the modification of thalidomide. The process includes the introduction of a polyethylene glycol (PEG) linker and an azide functional group. The PEG linker enhances the solubility and stability of the compound, while the azide group allows for further functionalization through click chemistry reactions.
Initial Modification of Thalidomide: Thalidomide is first reacted with acetic anhydride to introduce an acetamido group.
PEGylation: The acetamido-thalidomide is then reacted with a PEG linker, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Azide Introduction: Finally, the PEGylated thalidomide is reacted with sodium azide to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for the reduction of the azide group to an amine.
Coupling Reagents: Like DCC for the PEGylation step.
Major Products
Triazole Derivatives: Formed through click chemistry reactions.
Amine Derivatives: Resulting from the reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG1-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders, by modulating protein levels.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-azide involves its role as a degrader building block in targeted protein degradation. The compound contains an E3 ligase ligand that binds to the E3 ubiquitin ligase enzyme. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another thalidomide derivative used in PROTAC technology.
Thalidomide-O-PEG4-azide: A similar compound with a longer PEG linker, used in click chemistry.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-azide is unique due to its specific combination of functional groups, which provide enhanced solubility, stability, and versatility in chemical reactions. Its ability to participate in click chemistry and targeted protein degradation makes it a valuable tool in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C19H20N6O7 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
N-[2-(2-azidoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20N6O7/c20-24-22-7-9-31-8-6-21-15(27)10-32-13-3-1-2-11-16(13)19(30)25(18(11)29)12-4-5-14(26)23-17(12)28/h1-3,12H,4-10H2,(H,21,27)(H,23,26,28) |
InChI-Schlüssel |
UEBWOTMORCLMHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


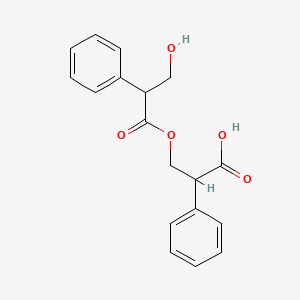
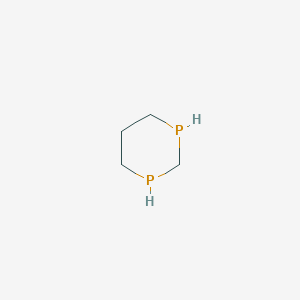
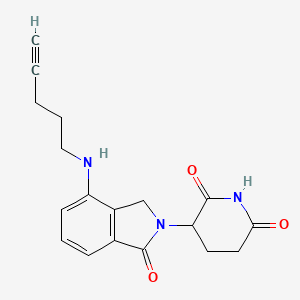
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
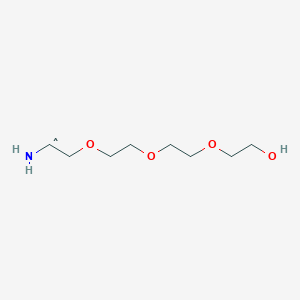
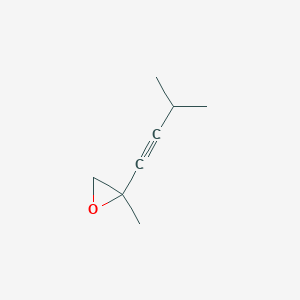

![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
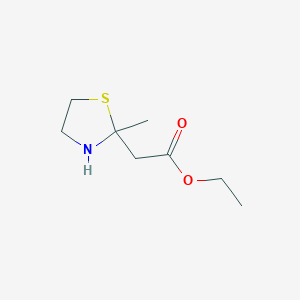
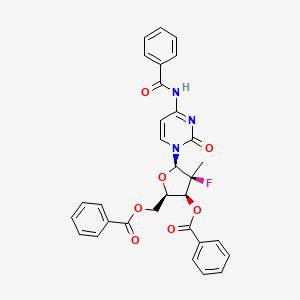

![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
